rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo
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Overview
Description
rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo, is a stereoisomeric compound that falls under the category of azabicyclo compounds. It is a chiral molecule with significant potential in various fields such as medicinal chemistry, organic synthesis, and industrial applications. This compound's unique structural attributes contribute to its specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo, typically involves multiple steps, including the formation of the azabicyclo scaffold and subsequent functionalization. Commonly, the synthesis begins with readily available starting materials, which undergo a series of transformations, such as cycloaddition reactions, ring-closing reactions, and stereoselective reductions.
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to construct the azabicyclo[2.1.1]hexane core.
Ring-Closing Reactions: Further ring-closing reactions are employed to achieve the desired bicyclic structure.
Stereoselective Reductions: Selective reductions are performed to achieve the specific stereochemistry of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound, follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may also involve advanced techniques such as continuous flow synthesis and automated purification systems to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Transformation of functional groups involving oxygen.
Reduction: Addition of hydrogen or removal of oxygen, affecting the carboxylic acid and azabicyclo moieties.
Substitution: Replacement of specific functional groups, particularly involving the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, reduction can produce amines, and substitution may introduce new alkyl or acyl groups onto the molecule.
Scientific Research Applications
Chemistry: In organic chemistry, rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo, is used as a chiral building block for the synthesis of complex molecules. Its rigid structure and stereochemistry are crucial for constructing other biologically active compounds.
Biology and Medicine: The compound serves as a pharmacophore in drug design and development. It exhibits potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new medications.
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique chemical properties enable its application in material science and catalysis.
Mechanism of Action
rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo, exerts its effects through interactions with specific molecular targets. The compound's azabicyclo structure allows it to bind to particular receptors or enzymes, modulating their activity. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential enzymatic processes within pathogens.
Comparison with Similar Compounds
rac-(1R,2S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
rac-(1R,4S)-4-methyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
rac-(1R,3S)-3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride
Comparison: Compared to these similar compounds, rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo, stands out due to its specific stereochemistry and structural features, which impart unique reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and industrial applications, offering distinct advantages in the synthesis of stereochemically complex molecules and the development of new therapeutic agents.
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Properties
CAS No. |
2307771-56-6 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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